N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt
Brand Name: Vulcanchem
CAS No.: 14921-33-6
VCID: VC20965530
InChI: InChI=1S/C12H23N.C10H12N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(13)9(10(14)15)11-18-8-5-3-2-4-7(8)12(16)17/h11-13H,1-10H2;2-6,9,11,13H,1H3,(H,14,15)/t;6-,9+/m.1/s1
SMILES: CC(C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])O.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C22H35N3O5S
Molecular Weight: 453.6 g/mol

N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt

CAS No.: 14921-33-6

Cat. No.: VC20965530

Molecular Formula: C22H35N3O5S

Molecular Weight: 453.6 g/mol

* For research use only. Not for human or veterinary use.

N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt - 14921-33-6

Specification

CAS No. 14921-33-6
Molecular Formula C22H35N3O5S
Molecular Weight 453.6 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid
Standard InChI InChI=1S/C12H23N.C10H12N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(13)9(10(14)15)11-18-8-5-3-2-4-7(8)12(16)17/h11-13H,1-10H2;2-6,9,11,13H,1H3,(H,14,15)/t;6-,9+/m.1/s1
Standard InChI Key CUVBJZTVYWZAQK-VPDPXZGZSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])O.C1CCC(CC1)NC2CCCCC2
SMILES CC(C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])O.C1CCC(CC1)NC2CCCCC2
Canonical SMILES CC(C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])O.C1CCC(CC1)NC2CCCCC2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator